REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]2[CH:6]([NH:10][C:11]([NH2:13])=[O:12])[CH2:7][CH2:8][CH2:9][C:2]1=2.C(O)(=[O:16])C>O>[O:16]=[C:9]1[C:2]2[S:1][CH:5]=[CH:4][C:3]=2[CH:6]([NH:10][C:11]([NH2:13])=[O:12])[CH2:7][CH2:8]1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1)C(CCC2)NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
ceric ammonium nitrate
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring at 25° C. to 35° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The pale-orange solution is stirred for another 5 minutes
|
Duration
|
5 min
|
Type
|
EXTRACTION
|
Details
|
The solution is extracted twice with ethyl acetate (450 ml. and 350 ml.)
|
Type
|
WASH
|
Details
|
the combined extracts are washed with 100 ml
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
CUSTOM
|
Details
|
is evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
the brown residue is crystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC(C2=C1SC=C2)NC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.37 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |